Intact Tripeptide vs. Free Amino Acid Admixture: BEL-7402 Xenograft Tumor Growth Inhibition
In the BEL-7402 human hepatocarcinoma xenograft nude mouse model, tyroserleutide (YSL) at daily intraperitoneal doses of 80, 160, and 320 μg/kg produced tumor growth inhibition rates of 40.26%, 64.17%, and 59.19%, respectively. In contrast, an equimolar admixture of the three free constituent amino acids (L-tyrosine, L-serine, L-leucine) administered under identical conditions produced no significant tumor inhibition, and the saline control group similarly showed negligible effect [1]. This direct intra-study comparison establishes that the intact tripeptide sequence — not its component amino acids — is the pharmacologically active entity required for antitumor efficacy.
| Evidence Dimension | In vivo tumor growth inhibition rate in BEL-7402 xenograft-bearing nude mice |
|---|---|
| Target Compound Data | YSL 80 μg/kg/d: 40.26% inhibition; 160 μg/kg/d: 64.17% inhibition; 320 μg/kg/d: 59.19% inhibition |
| Comparator Or Baseline | Saline control: no significant inhibition; Amino acid admixture (Tyr + Ser + Leu): no significant inhibition |
| Quantified Difference | YSL 160 μg/kg/d achieved 64.17% inhibition vs. no significant inhibition by amino acid admixture (P < 0.05) |
| Conditions | BEL-7402 human hepatocarcinoma cells xenografted into nude mice; daily i.p. injection; tumor volume and weight measurement endpoints; also confirmed by TUNEL and PCNA immunohistochemistry |
Why This Matters
Procurement of free amino acid mixtures cannot replicate YSL activity; only the authentic tripeptide with correct peptide bonds is suitable for HCC xenograft efficacy studies.
- [1] Lu R, Jia J, Bao L, Fu Z, Li G, Wang S, Wang Z, Jin M, Gao W, Yao Z. Experimental study of the inhibition of human hepatocarcinoma Bel7402 cells by the tripeptide tyroserleutide (YSL). Cancer Chemother Pharmacol. 2006 Jan;57(2):248-56. PMID: 16028100. View Source
